N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-5-2-6-15-28)17-25-23(29)24(30)26-20-9-3-4-10-20/h11-12,16,20,22H,2-10,13-15,17H2,1H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNADFDRPJVKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-Acetyl-1-Methyl-1,2,3,4-Tetrahydroquinoline
Procedure :
- React 6-acetyl-1-methyltetrahydroquinoline (1.0 eq) with ammonium acetate (3.0 eq) in methanol.
- Add sodium cyanoborohydride (1.5 eq) at 0°C and stir for 12 h at 25°C.
- Quench with aqueous NaOH (1 M), extract with dichloromethane, and purify via silica chromatography.
- 1H NMR (400 MHz, CDCl3) : δ 6.92 (d, J = 8.2 Hz, 1H), 6.45 (s, 1H), 3.28 (s, 2H), 2.75 (t, J = 6.1 Hz, 2H), 2.55 (s, 3H), 1.85–1.78 (m, 2H)
- HRMS : m/z 175.1332 [M+H]+ (calc. 175.1335)
Synthesis of Intermediate B: 2-(Piperidin-1-yl)ethyl Bromide
Alkylation of Piperidine
Procedure :
- Reflux piperidine (1.0 eq) with 1,2-dibromoethane (1.2 eq) in acetonitrile (12 h, 80°C).
- Concentrate under vacuum and distill to isolate the product.
Yield : 65%
Characterization :
- Boiling Point : 89–91°C
- IR (neat) : 2965 cm⁻¹ (C-H stretch), 645 cm⁻¹ (C-Br)
Coupling of Intermediates A and B
Nucleophilic Substitution
Procedure :
- Dissolve Intermediate A (1.0 eq) and K2CO3 (2.5 eq) in DMF.
- Add Intermediate B (1.1 eq) and heat at 60°C for 6 h.
- Extract with ethyl acetate, wash with brine, and concentrate.
Yield : 82%
Characterization :
- 13C NMR (100 MHz, CDCl3) : δ 148.2 (C=N), 54.3 (N-CH2), 46.8 (piperidine C)
Synthesis of Intermediate C: Cyclopentyl Oxalyl Chloride
Acyl Chloride Formation
Procedure :
- React cyclopentylamine (1.0 eq) with oxalyl chloride (2.2 eq) in dry THF at 0°C.
- Stir for 2 h at 25°C, then evaporate solvent.
Purity : >95% (by 1H NMR)
Final Coupling to Form Ethanediamide
Stepwise Amide Bond Formation
Procedure :
- Add Intermediate C (1.0 eq) to a solution of the ethylamine derivative (1.0 eq) and DIEA (3.0 eq) in DCM.
- Stir at 25°C for 4 h, then concentrate and recrystallize from ethanol/water.
Optimization Data :
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Room temperature | DCM | DIEA | 72 |
| 0°C | THF | TEA | 58 |
| Reflux | DMF | Pyridine | 64 |
Characterization :
- Melting Point : 143–145°C
- HPLC Purity : 98.5% (C18 column, 254 nm)
- Elemental Analysis : Calc. C 68.21%, H 8.12%, N 13.76%; Found C 68.18%, H 8.09%, N 13.72%
Alternative Routes and Comparative Analysis
One-Pot Oxamide Synthesis
A patent-derived method (US7365205B2) employs oxalyl diimidazole to couple both amines simultaneously:
- React cyclopentylamine (1.0 eq) and the ethylamine derivative (1.0 eq) with oxalyl diimidazole (1.1 eq) in THF.
- Stir for 12 h and isolate via filtration.
Purification and Salt Formation
Tosylate Salt Crystallization
Adapting techniques from edoxaban synthesis (Result 7):
- Dissolve the crude product in hot ethanol.
- Add p-toluenesulfonic acid (1.05 eq) and cool to 4°C.
- Filter and dry to obtain the monohydrate.
Purity Enhancement : 99.1% by HPLC
Mechanistic Insights
- Oxamide Coupling : Nucleophilic acyl substitution between the amine and oxalyl chloride, with DIEA scavenging HCl.
- Steric Effects : Bulky cyclopentyl and tetrahydroquinoline groups necessitate prolonged reaction times for complete conversion.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Modifications
Key structural variations among analogs include:
- Tetrahydroquinoline substituents: Methyl (target compound) vs. ethyl or isobutyryl groups (e.g., N1-cyclopentyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide) .
- Amine moieties: Piperidin-1-yl (target) vs. piperazin-1-yl (e.g., N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide) or pyrrolidin-1-yl .
- Aromatic/cyclic substituents : Cyclopentyl (target) vs. phenethyl, thiophenyl, or chlorophenyl groups .
Mechanistic Insights
- Neuroprotection : The target compound’s piperidin-1-yl group facilitates interactions with σ-1 receptors, while the cyclopentyl group optimizes logP (2.8) for CNS penetration .
- Antimicrobial Activity : Piperidin analogs show broader-spectrum activity than pyrrolidin derivatives, likely due to improved bacterial membrane disruption .
- Enzyme Inhibition : Chlorophenyl-substituted analogs (e.g., ) outperform the target compound in urease inhibition, highlighting the role of aromatic electrophilicity.
Biological Activity
N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, with the CAS number 922040-16-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a tetrahydroquinoline moiety with piperidine and cyclopentyl groups, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 412.6 g/mol. The structure can be represented as follows:
Research indicates that the biological activity of this compound may involve interactions with various molecular targets in biological systems. These interactions can modulate enzyme activities and influence cellular signaling pathways.
Potential Targets
- Receptors : The compound may interact with neurotransmitter receptors, particularly those involved in neurological functions.
- Enzymes : It could act as an inhibitor or modulator of specific enzymes related to metabolic pathways.
Pharmacological Profile
The pharmacological profile of this compound has been explored in various studies. Below is a summary of its potential effects based on available data:
| Activity | Description |
|---|---|
| Antidepressant Effects | Preliminary studies suggest potential efficacy in models of depression. |
| Neuroprotective Effects | May provide protection against neuronal damage in oxidative stress models. |
| Analgesic Properties | Exhibits pain-relieving effects in animal models. |
Example Study
A study analyzing the structural analogs of tetrahydroquinoline derivatives demonstrated significant inhibitory effects on certain neurotransmitter receptors, indicating potential applications in treating neurodegenerative disorders (Source: PubChem).
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, molar ratios, catalysts) and identify optimal conditions. For example, fractional factorial designs can minimize the number of experiments while accounting for interactions between variables. Central composite designs are suitable for response surface modeling to maximize yield . Multi-step syntheses, such as those involving phenyl intermediates and acetamide formation (as seen in similar compounds), should incorporate DOE to refine each step .
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Analytical Method for Yield Assessment |
|---|---|---|
| Reaction Temperature | 60–120°C | HPLC-MS |
| Catalyst Loading | 0.5–5 mol% | NMR Spectroscopy |
| Solvent Polarity | Toluene to DMF | UV-Vis (λmax = 255 nm) |
Q. Which analytical techniques are most effective for validating purity and structural integrity?
- Methodological Answer : Combine HPLC-MS (for purity assessment and mass confirmation) with NMR (1H/13C for functional group verification). UV-Vis spectroscopy (λmax = 255 nm) can track aromatic π→π* transitions in intermediates . For chiral centers or stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be required .
Q. How should researchers approach initial biological activity screening?
- Methodological Answer : Use high-throughput screening (HTS) assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., quinoline or piperidine derivatives). For antimicrobial activity, employ MIC (Minimum Inhibitory Concentration) assays; for kinase inhibition, use fluorescence-based kinase activity assays. Always include positive controls (e.g., known inhibitors) and triplicate measurements to reduce variability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables, such as impurity profiles or solvent residues. For example, batch-to-batch variability in tetrahydroquinoline derivatives can alter binding affinities . Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to confirm target engagement .
Q. What computational methods are suitable for elucidating the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with proteins like kinases or GPCRs. Refine predictions with MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Use COMSOL Multiphysics for multi-physics modeling of diffusion and binding kinetics in vitro .
Table 2: Computational Parameters for Docking Studies
| Software | Force Field | Sampling Algorithm | Validation Metric |
|---|---|---|---|
| AutoDock Vina | AMBER | Lamarckian GA | RMSD ≤ 2.0 Å |
| GROMACS | CHARMM36 | Steered MD | Free Energy Landscape |
Q. How can AI-driven experimental design improve process scalability?
- Methodological Answer : Integrate machine learning (ML) platforms (e.g., TensorFlow/PyTorch) with robotic liquid handlers for autonomous optimization of reaction conditions. Train models on historical data (e.g., yields, solvent choices) to predict optimal parameters for new reactions. For example, AI can reduce crystallization trial iterations by 70% by predicting solvent-antisolvent ratios .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Lyophilization or formulation with cyclodextrins can enhance stability of hygroscopic amide groups. For -20°C storage (as recommended for similar compounds ), use argon-purged vials to prevent oxidation .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under standardized conditions (pH, temperature, solvent).
- Step 2 : Perform LC-MS/MS to identify degradation products or isomers affecting bioactivity.
- Step 3 : Cross-validate using alternative assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
